3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione
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Overview
Description
3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione is a complex organic compound that features a piperazine ring substituted with a hydroxyphenyl group and a pyrrolidine-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine derivative. The hydroxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable hydroxyphenyl halide reacts with piperazine under basic conditions. The resulting intermediate is then coupled with a phenylpyrrolidine-2,5-dione precursor through a condensation reaction, often facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione moiety can be reduced to hydroxyl groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Nitration with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyl-substituted pyrrolidine derivatives.
Substitution: Nitro or halogen-substituted aromatic compounds.
Scientific Research Applications
3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory, analgesic, or antipsychotic properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione involves its interaction with molecular targets such as receptors and enzymes. The hydroxyphenyl group can form hydrogen bonds with active sites, while the piperazine and pyrrolidine moieties can interact through hydrophobic and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione
- 3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione
Uniqueness
Compared to similar compounds, 3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione is unique due to the presence of the hydroxyphenyl group, which can significantly influence its chemical reactivity and biological activity. The hydroxyl group can participate in additional hydrogen bonding and can be a site for further chemical modifications, enhancing its versatility in research and potential therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C20H21N3O3 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-[4-(2-hydroxyphenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H21N3O3/c24-18-9-5-4-8-16(18)21-10-12-22(13-11-21)17-14-19(25)23(20(17)26)15-6-2-1-3-7-15/h1-9,17,24H,10-14H2 |
InChI Key |
XWKOLDVZHIOZJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4O |
Origin of Product |
United States |
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